3-(1H-indol-6-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole moiety with an oxazole ring. The indole structure is known for its presence in many natural products and pharmaceuticals, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The oxazole ring can be formed through the cyclization of α-haloketones with amides or amidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions
Properties
CAS No. |
1895396-76-5 |
---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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